molecular formula C11H11N3OS2 B2623789 2-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE CAS No. 393566-09-1

2-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B2623789
CAS No.: 393566-09-1
M. Wt: 265.35
InChI Key: GYYZQQHKYWSRPO-UHFFFAOYSA-N
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Description

2-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives, including 2-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE, typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are usually mild, and the products are obtained in good yields.

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: The compound is being investigated for its potential use in the treatment of epilepsy and other neurological disorders.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The presence of the thiadiazole ring is crucial for its biological activity, as it can interact with DNA and proteins, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • **N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide
  • **N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide

Uniqueness

2-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to the presence of the methylsulfanyl group, which enhances its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-7-5-3-4-6-8(7)9(15)12-10-13-14-11(16-2)17-10/h3-6H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYZQQHKYWSRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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